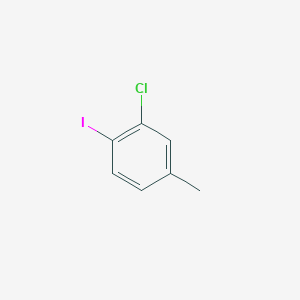
3-氯-4-碘甲苯
描述
3-Chloro-4-iodotoluene is a chemical compound with the molecular formula C7H6ClI . It has a molecular weight of 252.48 g/mol . The IUPAC name for this compound is 2-chloro-1-iodo-4-methylbenzene .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-iodotoluene can be represented by the InChI code: 1S/C7H6ClI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 . The compound has a complexity of 94.9 as computed by Cactvs 3.4.8.18 .Physical And Chemical Properties Analysis
3-Chloro-4-iodotoluene has a molecular weight of 252.48 g/mol . It has an XLogP3-AA value of 3.6, indicating its lipophilicity . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It also has a rotatable bond count of 0 . The exact mass and the monoisotopic mass of the compound are 251.92028 g/mol . The topological polar surface area of the compound is 0 Ų .科学研究应用
Organic Synthesis
3-Chloro-4-iodotoluene: is a valuable intermediate in organic synthesis. Its dual functional groups, chloro and iodo, allow for selective reactions in multi-step synthesis processes. For example, it can undergo palladium-catalyzed coupling reactions to form carbon-carbon bonds, which is a foundational method for constructing complex organic molecules .
Material Science
In material science, 3-Chloro-4-iodotoluene can be used to synthesize polymers with specific properties. The iodine atom can initiate radical polymerization, leading to the creation of novel polymeric materials that could have applications in electronics, coatings, and adhesives .
Medicinal Chemistry
This compound can serve as a precursor for the synthesis of pharmaceuticals. The presence of halogens is common in medicinal compounds due to their ability to modulate biological activity. Researchers can use 3-Chloro-4-iodotoluene to develop new drugs with potential therapeutic applications .
Agrochemical Research
In agrochemical research, halogenated toluenes like 3-Chloro-4-iodotoluene are often explored for their potential as precursors to pesticides and herbicides. The structural modification of such compounds can lead to the development of new agrochemicals that are more effective and environmentally friendly .
Photovoltaic Materials
The iodine group in 3-Chloro-4-iodotoluene can be utilized in the synthesis of organic photovoltaic materials. These materials are used in solar cells to convert solar energy into electricity, and the incorporation of halogenated compounds can improve their efficiency and stability .
Catalyst Development
3-Chloro-4-iodotoluene: can also be used in the development of catalysts. The iodine atom can act as a ligand or a leaving group in catalytic cycles, which is crucial for reactions like oxidation or reduction processes used in industrial chemistry .
Analytical Standards
Due to its well-defined structure and properties, 3-Chloro-4-iodotoluene can be employed as an analytical standard in various chemical analyses, including gas chromatography and mass spectrometry, to ensure accuracy and precision in measurements .
Environmental Studies
Lastly, 3-Chloro-4-iodotoluene can be used in environmental studies to understand the behavior of halogenated compounds in ecosystems. It can serve as a model compound to study degradation pathways and the impact of such chemicals on the environment .
安全和危害
属性
IUPAC Name |
2-chloro-1-iodo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXSHBHXDHPWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373975 | |
| Record name | 3-Chloro-4-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-iodotoluene | |
CAS RN |
116632-42-9 | |
| Record name | 2-Chloro-1-iodo-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116632-42-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

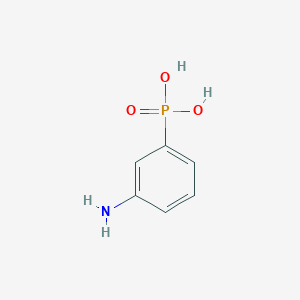
![2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B38330.png)
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B38334.png)


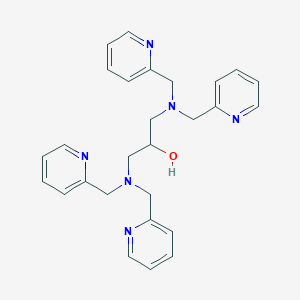
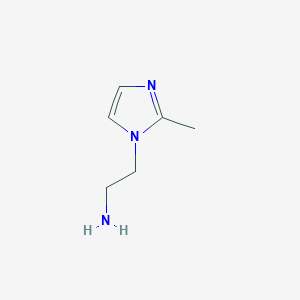
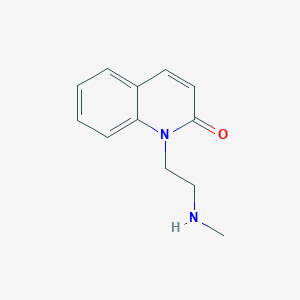
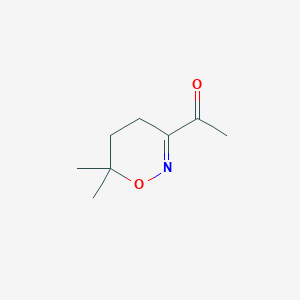
![Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate](/img/structure/B38343.png)
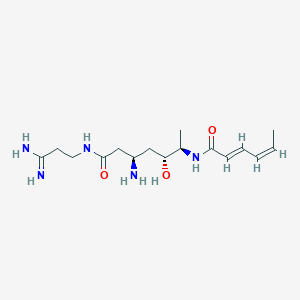
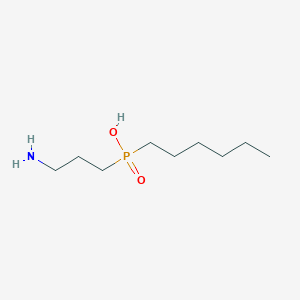

![Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B38361.png)